molecular formula C17H18Cl2N2O4S B3706668 2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B3706668
M. Wt: 417.3 g/mol
InChI Key: SBLMJCRUVHKQLB-UHFFFAOYSA-N
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Description

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro, methylsulfonyl, and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Nitration: of aniline derivatives to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Sulfonylation: to introduce the methylsulfonyl group.

    Acylation: to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor signaling pathways.

    Affect cellular processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(3,4-dichlorophenyl)-N-methylsulfonylaniline
  • N-(4-methoxyphenyl)-2-chloroacetamide
  • 2-(4-chlorophenyl)-N-methylsulfonylaniline

Uniqueness

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-25-14-6-3-12(4-7-14)10-20-17(22)11-21(26(2,23)24)13-5-8-15(18)16(19)9-13/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLMJCRUVHKQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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